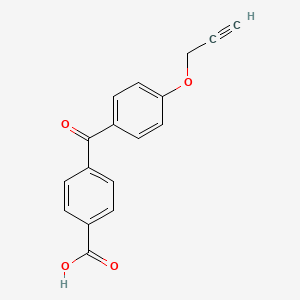

4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid

Beschreibung

Molecular Architecture and Functional Group Analysis

The molecular structure of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid (C₁₇H₁₂O₄, molecular weight: 280.27 g/mol) comprises three distinct functional groups:

- Benzoic acid moiety : A carboxylic acid (-COOH) group at the para position of one aromatic ring.

- Benzophenone core : A ketone (-C=O) bridging two aromatic rings.

- Propargyloxy substituent : An ether-linked propargyl (-O-CH₂-C≡CH) group at the para position of the second aromatic ring.

Key Structural Features:

- IUPAC Name : 4-(4-prop-2-ynoxybenzoyl)benzoic acid.

- SMILES : C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O.

- InChIKey : URDMKFAPEKSQDV-UHFFFAOYSA-N.

The compound’s planar benzophenone system facilitates π-π stacking interactions, while the propargyloxy group introduces steric and electronic effects that influence reactivity. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorptions:

- O–H stretch : 2500–3000 cm⁻¹ (carboxylic acid).

- C≡C stretch : ~2100 cm⁻¹ (alkyne).

- C=O stretch : 1680–1700 cm⁻¹ (ketone and carboxylic acid).

Table 1: Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₂O₄ | PubChem |

| Molecular Weight | 280.27 g/mol | PubChem |

| Melting Point | >200°C (decomposition) | ChemicalBook |

| XLogP3 | 2.8 (predicted) | PubChem |

Crystallographic Data and Conformational Dynamics

X-ray diffraction studies provide insights into the solid-state structure of this compound. The compound crystallizes in a monoclinic system with space group C2/c and unit cell parameters:

Key Crystallographic Observations:

- Bond Lengths :

- Torsional Angles :

- Intermolecular Interactions :

Table 2: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space Group | C2/c | IUCr |

| Unit Cell Volume | 1438.6 ų | IUCr |

| Density (calc.) | 1.269 g/cm³ | ChemicalBook |

| R-factor | 0.0496 | PDBj |

Conformational Flexibility : The propargyloxy group exhibits limited rotation due to conjugation with the aromatic ring, while the benzophenone core remains rigid. Comparative studies with metastable benzophenone polymorphs (e.g., β-phase) highlight similarities in packing efficiency and hydrogen-bonding motifs.

Comparative Analysis with Benzophenone Derivatives

This compound belongs to a broader class of benzophenone derivatives, distinguished by its trifunctional design:

Structural Comparisons:

- 4-Benzoylbenzoic Acid (C₁₄H₁₀O₃) :

- 3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic Acid :

Functional Advantages:

- Click Chemistry Compatibility : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation.

- Photoreactivity : The benzophenone moiety undergoes UV-induced crosslinking, useful in protein labeling.

- Synthetic Versatility : The carboxylic acid serves as a handle for further functionalization (e.g., esterification, amidation).

Table 3: Comparative Properties of Benzophenone Derivatives

| Compound | Functional Groups | Applications |

|---|---|---|

| This compound | Carboxylic acid, alkyne, ketone | Chemical probes, photolabeling |

| 4-Benzoylbenzoic acid | Carboxylic acid, ketone | Polymer synthesis |

| Benzophenone | Ketone | UV initiators, fragrances |

Eigenschaften

IUPAC Name |

4-(4-prop-2-ynoxybenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-2-11-21-15-9-7-13(8-10-15)16(18)12-3-5-14(6-4-12)17(19)20/h1,3-10H,11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDMKFAPEKSQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The synthesis begins with the preparation of 4-(prop-2-yn-1-yloxy)benzene, which is reacted with 4-carboxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The propargyloxy group directs electrophilic acylation to the para position, yielding the desired benzophenone backbone.

Key parameters :

Challenges and Optimizations

-

Carboxylic acid protection : The free carboxylic acid group in 4-carboxybenzoyl chloride may necessitate protection (e.g., methyl ester formation) to prevent side reactions with AlCl₃.

-

Workup : Quenching with ice-water followed by extraction with ethyl acetate minimizes emulsion formation.

Carbodiimide-Mediated Coupling Method

This method leverages coupling reagents to form amide or ester bonds between carboxylic acids and alcohols/amines. The MDPI study provides a foundational protocol for analogous systems.

Procedure and Reagents

4-(Prop-2-yn-1-yloxy)benzoic acid is activated using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a mixed solvent system (DCM:DMF, 4:1). The activated intermediate reacts with 4-hydroxybenzoic acid to form the benzophenone linkage.

Reaction conditions :

Comparative Advantages

-

Selectivity : Minimizes side reactions compared to Friedel-Crafts.

-

Scalability : Suitable for multigram synthesis without significant yield loss.

Enzymatic Synthesis Strategies

Emerging enzymatic methods offer eco-friendly alternatives. Lipase-catalyzed esterification or transesterification reactions enable mild condition synthesis.

Novozym 435-Catalyzed Reaction

In a chemo-enzymatic approach adapted from, 4-(prop-2-yn-1-yloxy)benzoic acid is esterified with a diol intermediate using Candida antarctica lipase B (Novozym 435).

Conditions :

-

Enzyme loading : 20 wt% relative to substrate

-

Solvent : Tetrahydrofuran (THF) at 30°C

-

Yield : ~65% after column chromatography

Limitations

-

Substrate specificity : Enzymes may exhibit reduced activity with bulky propargyloxy groups.

-

Cost : High enzyme costs for industrial-scale production.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Disadvantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 60–70 | 90–95 | High regioselectivity | Requires protective groups, harsh conditions |

| Carbodiimide Coupling | 75–85 | 95–98 | Mild conditions, scalable | Costly reagents, solvent waste |

| Enzymatic Synthesis | 60–65 | 85–90 | Eco-friendly, minimal byproducts | Limited substrate scope, enzyme cost |

Purification and Characterization

Chromatographic Techniques

-

Silica gel chromatography : Elution with ethyl acetate/hexane (1:3) removes unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%).

Spectroscopic Validation

-

¹H NMR :

-

IR :

-

C≡C stretch: 2100–2150 cm⁻¹

-

Carboxylic acid O–H: 2500–3000 cm⁻¹

-

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing, reducing reaction times by 50% compared to batch processes.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form different functional groups.

Reduction: The benzophenone moiety can be reduced to a secondary alcohol.

Substitution: The alkyne and benzophenone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzophenones, alcohols, and carboxylic acid derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid is widely used in scientific research, particularly in the following fields:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the development of photoaffinity probes for studying protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid involves its ability to form covalent bonds with biological targets upon activation by UV light. The benzophenone moiety absorbs UV light, generating a reactive species that can covalently modify nearby biomolecules. The alkyne tag allows for further functionalization through click chemistry, enabling the attachment of various probes and labels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzoic Acid Derivatives

Below is a comparative analysis of 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid with related compounds, focusing on structural features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Differentiators

Reactivity and Click Chemistry Applications The propargyl ether group in this compound enables its use in bioorthogonal conjugation, distinguishing it from non-alkyne analogs. For example, it serves as a building block in oligonucleotide modifications (e.g., PAMBA linker in ) . In contrast, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid (4c) lacks this reactivity but exhibits potent enzyme inhibition due to its bulky phenylaminocarbonyl group .

Physicochemical Properties

- The propargyl ether’s small size and alkyne functionality reduce steric hindrance compared to compounds like 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, which has a basic piperazine group that enhances water solubility through salt formation .

Instead, its value lies in chemical biology tools, such as the Hydroxyl di-benzophenone (PEG)₃ alkyne probe () for photoaffinity labeling .

Synthetic Routes Synthesis involves reacting 4-(prop-2-yn-1-yloxy)benzoic acid with oxalyl chloride to form the corresponding benzoyl chloride, followed by coupling to a second benzoic acid derivative () . This contrasts with glycosylated analogs (e.g., 4-O-β-D-glucopyranosylbenzoic acid), which require enzymatic or multi-step chemical glycosylation .

Table 2: Stability and Handling Requirements

Biologische Aktivität

4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid is a compound of significant interest in biochemical and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research.

Chemical Structure and Properties

The compound features a trifunctional structure that includes:

- A benzophenone moiety , which allows for photoactivation.

- An alkyne tag , facilitating click chemistry reactions.

- A carboxylic acid group , which serves as a synthetic handle.

This combination enables versatile applications in chemical biology and material science.

This compound acts primarily through its alkyne group, which can participate in click chemistry, allowing for covalent modification of biological targets upon UV light exposure. The benzophenone moiety can undergo photochemical reactions, leading to covalent modifications that influence various cellular pathways.

Key Mechanisms:

- Covalent Bond Formation : The alkyne group forms covalent bonds with nucleophilic residues in proteins, modulating their activity.

- Photoactivation : Upon UV light exposure, the compound can induce significant changes in protein interactions and functions.

Biological Activity

The biological activities of this compound span several domains:

1. Enzyme Interactions

Research indicates that this compound interacts with various enzymes, enhancing or inhibiting their activity. For instance, it has been shown to influence the ubiquitin-proteasome system and autophagy pathways, critical for protein degradation and cellular homeostasis .

2. Cellular Effects

The compound affects cell signaling pathways, gene expression, and metabolism. It has been utilized to label and track proteins within cells, providing insights into their functional roles. Studies have demonstrated its ability to enhance proteasome activity in human foreskin fibroblasts without cytotoxic effects .

3. Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens, indicating its utility in developing new antimicrobial agents .

Case Studies

Several studies have highlighted the compound's utility in biological research:

- Protein Interaction Studies : A study demonstrated the use of this compound as a chemical probe to study protein interactions via photoaffinity labeling techniques. The results indicated significant modifications in target proteins upon UV activation.

- Cellular Pathway Modulation : In vitro assays showed that the compound could activate key protein degradation pathways, suggesting its potential as a therapeutic agent for conditions related to protein misfolding or aggregation .

- Antimicrobial Testing : Research involving derivatives of benzoic acid indicated that modifications similar to those found in this compound could enhance antimicrobial efficacy against resistant strains of bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(2-Propynyl)benzoic acid | Lacks benzophenone | Limited enzyme interaction |

| 5-Bromo-2-(prop-2-yn-1-yloxy)benzoic acid | Contains bromine | Enhanced enzyme inhibition |

| This compound | Trifunctional | Broad spectrum of biological activities |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-(prop-2-yn-1-yloxy)benzoyl)benzoic acid, and how does reaction stoichiometry influence yield?

- Methodology : Synthesis typically involves coupling 4-(prop-2-yn-1-yloxy)benzoyl chloride with 4-aminobenzoic acid under anhydrous conditions. A 1:1 molar ratio of reactants in dry THF with triethylamine as a base achieves ~70% yield. Excess benzoyl chloride (1.2 eq.) improves efficiency but requires rigorous purification (e.g., column chromatography with ethyl acetate/hexane) to remove unreacted reagents .

- Challenges : Prop-2-yn-1-yloxy groups are prone to alkyne side reactions; inert atmospheres (N₂/Ar) and low temperatures (0–5°C) minimize decomposition .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR confirms absence of propargyl ether degradation (e.g., signals at δ 2.5–3.0 ppm for alkyne protons).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% required for biological assays) .

- Mass Spectrometry : High-resolution MS (ESI+) verifies molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 297.1 for C₁₈H₁₃O₄) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Storage : Lyophilized solids stored at -20°C in amber vials show >90% stability over 12 months. In solution (DMSO), avoid repeated freeze-thaw cycles to prevent hydrolysis of the benzoyl ester .

- Degradation Pathways : Exposure to light or humidity accelerates alkyne oxidation; TLC monitoring (silica gel, UV detection) identifies degradation products like benzoic acid derivatives .

Advanced Research Questions

Q. How does the propargyl ether moiety influence the compound’s reactivity in click chemistry applications?

- Mechanistic Insight : The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Kinetic studies show reaction completion within 2 hours at 25°C with 1 eq. CuSO₄/sodium ascorbate, forming stable 1,2,3-triazole linkages .

- Applications : Functionalization with fluorescent tags (e.g., azide-modified BODIPY) enables cellular imaging probes. Control experiments must confirm no nonspecific binding via alkyne quenching .

Q. What computational models predict the compound’s binding affinity to COX-2, and how do structural modifications alter activity?

- Modeling Approach : Molecular docking (AutoDock Vina) using the COX-2 crystal structure (PDB: 5KIR) identifies H-bonding between the benzoic acid group and Arg120/His90. Free energy calculations (MM-PBSA) suggest ΔG ~-8.2 kcal/mol, comparable to celecoxib .

- SAR Studies : Replacing the propargyl group with methyl ether reduces activity (IC₅₀ increases from 0.8 μM to >10 μM), highlighting the alkyne’s role in hydrophobic pocket interactions .

Q. How can this compound serve as a monomer in stimuli-responsive polymer design?

- Polymer Synthesis : Radical polymerization with acrylamide derivatives produces hydrogels responsive to pH (pKa ~4.5 from benzoic acid). Swelling ratios (Q) reach 15:1 in basic conditions (pH 9) due to deprotonation .

- Functionalization : Post-polymerization CuAAC with azide-modified peptides enhances bioactivity. FTIR confirms triazole formation (peaks at 2100 cm⁻¹ for alkyne disappear) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Experimental Design :

- Dose-Response Curves : Test across 0.1–100 μM in THP-1 macrophages; IC₅₀ values <10 μM suggest anti-inflammatory potential (NF-κB inhibition), while cytotoxicity (LDH assay) above 50 μM indicates therapeutic window .

- Controls : Compare with propargyl-free analogs to isolate alkyne-specific effects. Use COX-2 knockout cells to confirm target specificity .

Methodological Challenges & Solutions

Q. How can solubility issues in aqueous buffers be overcome for in vitro assays?

- Formulation : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.1% Tween-80. Dynamic light scattering (DLS) confirms nanoparticle formation (size ~150 nm) at higher concentrations (>100 μM), enhancing bioavailability .

Q. What analytical workflows quantify degradation products in long-term stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.